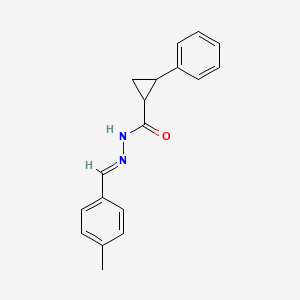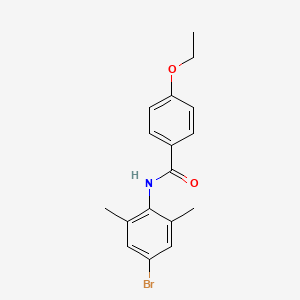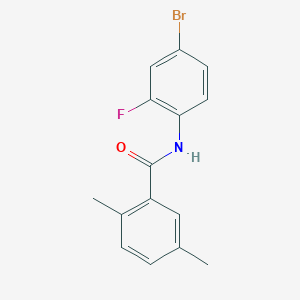![molecular formula C19H21NO2 B5813583 1-[(2,3,5-trimethylphenoxy)acetyl]indoline](/img/structure/B5813583.png)
1-[(2,3,5-trimethylphenoxy)acetyl]indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,3,5-trimethylphenoxy)acetyl]indoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a novel indoline derivative that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 1-[(2,3,5-trimethylphenoxy)acetyl]indoline is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It may also exhibit antibacterial and antifungal activity by disrupting the cell membrane and inhibiting the synthesis of essential cell components.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in cells. It also exhibits a significant reduction in the levels of pro-inflammatory cytokines. Furthermore, it has been found to have a protective effect on liver and kidney function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(2,3,5-trimethylphenoxy)acetyl]indoline in lab experiments include its low toxicity, high solubility, and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, its limitations include its limited water solubility, which may affect its bioavailability in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 1-[(2,3,5-trimethylphenoxy)acetyl]indoline. One potential direction is to study its potential use as a therapeutic agent for cancer treatment. Another direction is to investigate its potential use as an antioxidant and anti-inflammatory agent. Furthermore, its antibacterial and antifungal properties can be explored for potential applications in the development of new antibiotics and antifungal agents.
Conclusion:
In conclusion, this compound is a novel indoline derivative that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been discussed in this paper. The future directions for research on this compound are promising and offer potential for the development of new therapeutic agents.
Synthesemethoden
1-[(2,3,5-trimethylphenoxy)acetyl]indoline has been synthesized using various methods. One of the common methods is the one-pot reaction of isatin, 2,3,5-trimethylphenol, and acetic anhydride in the presence of a catalytic amount of sulfuric acid. Another method involves the reaction of isatin with 2,3,5-trimethylphenol in the presence of acetic anhydride and a catalytic amount of sulfuric acid, followed by the addition of sodium hydroxide to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-[(2,3,5-trimethylphenoxy)acetyl]indoline has been studied for its potential applications in various fields of research. It has been found to have antibacterial, antifungal, and anticancer properties. It has also been studied for its potential use as an antioxidant and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(2,3,5-trimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-13-10-14(2)15(3)18(11-13)22-12-19(21)20-9-8-16-6-4-5-7-17(16)20/h4-7,10-11H,8-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRALNQAPDGHZIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)N2CCC3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-nitro-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5813510.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B5813511.png)
![2-benzyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5813514.png)

![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-furamide](/img/structure/B5813523.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide](/img/structure/B5813542.png)
![2-[3-(4-methoxyphenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5813549.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B5813558.png)
![1-mesityl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5813568.png)
![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5813575.png)

![N-(3-chloro-4-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5813599.png)
